molecular formula C9H11ClO B3281638 (S)-1-(4-chlorophenyl)propan-1-ol CAS No. 73890-73-0

(S)-1-(4-chlorophenyl)propan-1-ol

Cat. No. B3281638
CAS RN: 73890-73-0
M. Wt: 170.63 g/mol
InChI Key: TXAWBKBMGZKBNN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-chlorophenyl)propan-1-ol, also known as Chlorphenesin, is a chemical compound that is widely used in the pharmaceutical industry. It is a white crystalline powder that is soluble in water and ethanol. Chlorphenesin has been used as a muscle relaxant and as an ingredient in cosmetic products.

Scientific Research Applications

  • Synthesis and Biological Properties : A study by Papoyan et al. (2011) involved the synthesis of new compounds using 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones. These compounds exhibited anticonvulsive and peripheral n-cholinolytic activities but showed no antibacterial activity (Papoyan et al., 2011).

  • Antifungal Activity : Lima-Neto et al. (2012) described the synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and evaluated their antifungal activity against Candida strains. The compound 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol showed promising antifungal profiles, indicating potential for future drug development (Lima-Neto et al., 2012).

  • Spectroscopic Characterization and Crystal Structures : Kuś et al. (2016) conducted a comprehensive chemical characterization of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one. This research provided crucial spectroscopic and crystallographic data for the identification of these compounds (Kuś et al., 2016).

  • Anticancer and Antimicrobial Activity : Viji et al. (2020) analyzed a molecule similar to (S)-1-(4-chlorophenyl)propan-1-ol, which exhibited antifungal and antibacterial effects. Molecular docking was used to study its interaction with different proteins (Viji et al., 2020).

  • Biocatalytically Assisted Preparation of Antifungal Compounds : Bustillo et al. (2002) explored the biocatalytic conversion of chlorophenylpropanols into enantiopure compounds, showing maximum inhibition against the phytopathogenic fungus Botrytis cinerea (Bustillo et al., 2002).

  • Molecular Docking and Antimicrobial Activity : Sivakumar et al. (2021) studied the molecular structure and antimicrobial activity of a molecule similar to this compound, showing antibacterial and antifungal effects (Sivakumar et al., 2021).

properties

IUPAC Name

(1S)-1-(4-chlorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAWBKBMGZKBNN-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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